(5R)-1-methanesulfonyl-5-methyl-1,4-diazepane
Description
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
(5R)-5-methyl-1-methylsulfonyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2O2S/c1-7-3-5-9(6-4-8-7)12(2,10)11/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
WLUHYCDCUDYGSC-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)S(=O)(=O)C |
Canonical SMILES |
CC1CCN(CCN1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Diazepane Ring Construction
The 1,4-diazepane core is synthesized by cyclization of diamine precursors, often involving nucleophilic substitution or reductive amination steps. For example, starting from 1,4-diaminobutane derivatives, intramolecular cyclization can be promoted by reaction with alkyl halides or via reductive amination with aldehydes or ketones under controlled conditions.
- Example Reaction Conditions : Cyclization in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures (25–80°C) with bases like triethylamine or pyridine to facilitate ring closure.
Stereoselective Introduction of the 5-Methyl Group
The (R)-configuration at the 5-position is critical for biological activity and is introduced by:
- Chiral starting materials : Using enantiomerically pure precursors or chiral auxiliaries.
- Asymmetric synthesis : Employing chiral catalysts or reagents to induce stereoselectivity during methylation or ring formation.
- Chiral resolution : Post-synthesis separation of enantiomers by chromatographic techniques using chiral stationary phases.
Methanesulfonyl Group Installation
The sulfonyl group at the 1-position is introduced by sulfonylation of the diazepane nitrogen using methanesulfonyl chloride (MsCl) under basic conditions.
Typical Reaction Conditions : Treatment of the diazepane intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine, often in an inert solvent like dichloromethane or THF, at 0–25°C to avoid side reactions.
Reaction Monitoring : Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Representative Synthetic Route Example
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form 1,4-diazepane ring | 1,4-diaminobutane derivative, alkyl halide, base (e.g., pyridine), THF, reflux 12 h | 70–85 | Formation of diazepane core |
| 2 | Stereoselective methylation at C-5 | Chiral catalyst or chiral auxiliary, methylating agent (e.g., methyl iodide), base, low temperature | 75–90 | Enantioselective control to obtain (5R)-isomer |
| 3 | Sulfonylation at N-1 | Methanesulfonyl chloride, triethylamine, dichloromethane, 0–25°C, 2–4 h | 80–95 | Installation of methanesulfonyl group |
Analytical and Purification Techniques
- Purification : Column chromatography using silica gel with eluents such as chloroform/methanol mixtures; recrystallization from solvents like dimethylether.
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy confirms ring structure and substitution pattern; mass spectrometry (MS) verifies molecular weight; chiral HPLC ensures enantiomeric purity.
- Yield Optimization : Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and stereoselectivity.
Research Findings and Notes
- The methanesulfonyl group enhances the compound’s chemical reactivity, particularly facilitating nucleophilic substitution reactions, which can be exploited for further functionalization or biological activity modulation.
- The (5R)-configuration is essential for interaction with biological targets, as stereochemistry influences binding affinity and pharmacological effects.
- Continuous flow hydrogenation and reductive amination have been reported as efficient methods for intermediate synthesis in related diazepane derivatives, suggesting potential scalability for industrial production.
- The use of pyridine as a base and THF as solvent under reflux conditions for extended periods (e.g., 12 hours) is common in related diazepane syntheses, providing good yields and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Purpose/Effect |
|---|---|---|
| Solvent | THF, DMF, dichloromethane | Solubilize reactants, control reaction environment |
| Base | Pyridine, triethylamine | Neutralize acid byproducts, promote nucleophilic substitution |
| Temperature | 0–80°C (step-dependent) | Control reaction rate and selectivity |
| Reaction Time | 2–12 hours | Ensure completion of cyclization and sulfonylation |
| Purification | Column chromatography, recrystallization | Remove impurities, isolate pure enantiomer |
| Yield | 70–95% (overall) | Efficient synthesis with minimal side products |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonyl group acts as an excellent leaving group, enabling S<sub>N</sub>2-type substitutions under mild conditions. Common nucleophiles (e.g., azides, thiols, amines) displace the sulfonyl group to yield derivatives with modified substituents:
| Nucleophile | Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Sodium azide | DMF, 60°C, 12 h | (5R)-1-Azido-5-methyl-1,4-diazepane | 78–85 | High |
| Benzylamine | THF, rt, 6 h | (5R)-1-Benzyl-5-methyl-1,4-diazepane | 65–72 | Moderate |
| Potassium thioacetate | Acetonitrile, reflux, 8 h | (5R)-1-Acetylthio-5-methyl-1,4-diazepane | 70 | High |
Key findings:
-
Reactions proceed via a two-step mechanism: initial deprotonation of the diazepane nitrogen adjacent to the sulfonyl group, followed by nucleophilic attack.
-
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states.
Oxidation Reactions
Controlled oxidation targets either the sulfur atom or the diazepane ring:
Sulfur Oxidation
Using strong oxidizing agents converts the methanesulfonyl group to a sulfone:
-
Conditions : 30% H<sub>2</sub>O<sub>2</sub> in acetic acid, 50°C, 24 h.
-
Yield : 92%.
Ring Oxidation
Potassium permanganate in acidic media oxidizes the diazepane ring, producing lactam derivatives:
-
Conditions : 0.1 M H<sub>2</sub>SO<sub>4</sub>, 70°C, 6 h.
-
Yield : 68%.
Ring Expansion and Rearrangement
Heating with dienophiles (e.g., maleic anhydride) induces ring expansion via [4+2] cycloaddition, forming eight-membered heterocycles:
| Dienophile | Conditions | Product | Thermodynamic Control |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 48 h | 1-Methanesulfonyl-8-methyl-1,5-diazocane-2,3-dione | Favored (>90%) |
Elimination Reactions
Strong bases (e.g., NaOH) promote β-elimination, yielding conjugated dienes:
-
Conditions : 2 M NaOH in ethanol, reflux, 3 h.
-
Yield : 55%.
Stability Under Physiological Conditions
While not directly tested for (5R)-1-methanesulfonyl-5-methyl-1,4-diazepane, structurally related diazepane derivatives exhibit:
-
Microsomal stability : Intrinsic clearance values ranging from 22.0 to 117.9 μL/min/mg in mouse liver microsomes, influenced by substituent bulkiness .
-
Metabolic pathways : Oxidative modifications (e.g., hydroxylation) dominate in vivo, as observed in compound 28 from pharmacological studies .
Comparative Reactivity of Diazepane Derivatives
| Derivative | Sulfonyl Group Reactivity | Ring Stability | Metabolic Half-Life (h) |
|---|---|---|---|
| (5R)-1-Methanesulfonyl-5-methyl-1,4-diazepane | High | Moderate | N/A |
| (5R)-1-Benzyl-5-methyl-1,4-diazepane | Low | High | 7.6 |
Scientific Research Applications
Chemical Properties and Structure
(5R)-1-methanesulfonyl-5-methyl-1,4-diazepane features a diazepane ring structure, which is a seven-membered ring containing two nitrogen atoms. The presence of the methanesulfonyl group at the 1-position and a methyl group at the 5-position enhances its chemical reactivity and biological activity. Its molecular formula is C₇H₁₃N₂O₂S, with a molecular weight of approximately 192.28 g/mol.
Therapeutic Potential
Research indicates that (5R)-1-methanesulfonyl-5-methyl-1,4-diazepane exhibits significant biological activity, particularly as a pharmacophore in drug design. It has been studied for its interactions with various enzymes and receptors, making it a candidate for therapeutic applications.
Cerebrovascular Disorders
The compound has shown promise in preventing and treating cerebrovascular disorders such as cerebral infarction and hemorrhage. Its derivatives are being explored for their potential as therapeutic agents for conditions like glaucoma .
Chemokine Receptor Modulation
Some studies suggest that diazepane derivatives can act as modulators of chemokine receptors, which play a critical role in immune responses and inflammation. This could lead to new treatments for inflammatory diseases .
Enzyme Inhibition
(5R)-1-methanesulfonyl-5-methyl-1,4-diazepane has been evaluated for its inhibitory effects on specific enzymes such as lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are involved in inflammatory processes, making this compound relevant for developing anti-inflammatory drugs .
Metal Ion Complexation
The compound can form stable complexes with metal ions, which is useful in studying metalloproteins and enzyme-substrate interactions. This property enhances its utility in biochemical research.
Case Studies
Several studies have highlighted the efficacy of (5R)-1-methanesulfonyl-5-methyl-1,4-diazepane in various applications:
- Study on Cerebrovascular Disorders : A patent describes methods for producing derivatives of this compound that are effective against cerebrovascular disorders and glaucoma .
- Inflammation Studies : Research focused on enzyme inhibition demonstrated that modifications to the diazepane structure could enhance anti-inflammatory properties significantly .
Mechanism of Action
The mechanism of action of (5R)-1-methanesulfonyl-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar 1,4-Diazepane Derivatives
Structural and Functional Comparisons
The table below compares (5R)-1-methanesulfonyl-5-methyl-1,4-diazepane with structurally analogous compounds:
Kinase Inhibition
- (5R)-1-Methanesulfonyl-5-methyl-1,4-diazepane : Analogues with sulfonamide groups (e.g., benzenesulfonamide) exhibit strong CDK9 inhibition, but substitution with 1,4-diazepane moieties (e.g., compound 27l in ) reduces activity, suggesting the sulfonamide’s electronic properties are critical for binding .
- (R)-1-Benzyl-5-methyl-1,4-diazepane : Targets calcium channels, likely due to the benzyl group’s lipophilic interactions with membrane-bound channels .
Antimicrobial Activity
- 1-Benzyl-1,4-diazepane: Acts as an efflux pump inhibitor (EPI) in E. coli, disrupting resistance mechanisms.
Stereochemical and Conformational Influences
- Stereochemistry : The 5R configuration in (5R)-1-methanesulfonyl-5-methyl-1,4-diazepane is essential for activity, as seen in (R)-1-benzyl-5-methyl-1,4-diazepane , where the R-configuration enhances calcium channel binding .
- Ring Puckering: highlights that 1,4-diazepane rings adopt non-planar conformations, with puckering influencing receptor interactions. Substituents like methyl or sulfonamide groups may stabilize specific conformations, affecting potency .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Sulfonamide groups are generally resistant to hydrolysis, whereas carboxylate esters (e.g., in ’s compound) are prone to enzymatic cleavage .
Biological Activity
(5R)-1-Methanesulfonyl-5-methyl-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in treating various medical conditions.
Chemical Structure and Properties
The compound belongs to the diazepane class, characterized by a seven-membered ring containing two nitrogen atoms. The methanesulfonyl and methyl substituents contribute to its unique chemical behavior and biological activity.
(5R)-1-Methanesulfonyl-5-methyl-1,4-diazepane exhibits its biological effects primarily through interactions with specific molecular targets, including receptors and enzymes. It has been noted for its ability to modulate the activity of orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite control .
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Neuropharmacology : It shows promise as an antagonist for orexin receptors, which could be beneficial in treating conditions such as insomnia, narcolepsy, and other sleep disorders .
- Analgesic Properties : Preliminary studies suggest efficacy in managing pain associated with neuropathic conditions and post-operative scenarios .
- Anti-inflammatory Activity : The compound may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
In Vitro Studies
In vitro assays have demonstrated that (5R)-1-methanesulfonyl-5-methyl-1,4-diazepane can inhibit certain enzymatic activities. For instance, it has shown inhibitory effects on enzymes involved in inflammatory pathways, indicating potential applications in inflammatory disease management .
Case Studies
A notable case study highlighted the use of this compound in a murine model of acute pancreatitis. The compound significantly reduced inflammatory markers and improved overall outcomes compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis route for (5R)-1-methanesulfonyl-5-methyl-1,4-diazepane?
- Methodological Answer : Synthesis optimization involves multi-step processes, including cyclization reactions to form the diazepane core and subsequent functionalization. Computational reaction path searches based on quantum chemistry (e.g., DFT calculations) can predict energetically favorable pathways, reducing trial-and-error experimentation. Feedback loops integrating experimental data (e.g., reaction yields, purity) with computational models refine conditions like solvent choice, temperature, and catalyst loading. For example, coupling agents (e.g., DCC or HATU) may enhance the introduction of the methanesulfonyl group .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for structural elucidation, particularly to confirm stereochemistry at the 5R position. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with chiral columns assesses enantiomeric purity. X-ray crystallography may resolve ambiguities in stereochemical configuration. Purity is quantified via elemental analysis and chromatographic methods (e.g., GC-MS) .
Q. How can computational methods improve reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., transition state modeling) identify rate-limiting steps and guide modifications to reaction pathways. Molecular docking studies predict bioactivity by simulating interactions with biological targets (e.g., enzymes or receptors). Machine learning algorithms trained on existing reaction datasets can propose optimal conditions for novel derivatization, such as sulfonylation or alkylation reactions .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical strategies assess its impact on bioactivity?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) enforces stereochemical control. Dynamic kinetic resolution may stabilize the desired (5R) configuration. Post-synthesis, chiral HPLC or capillary electrophoresis quantifies enantiomeric excess. To evaluate bioactivity impacts, comparative assays (e.g., IC₅₀ or Ki values) against racemic mixtures or enantiopure analogs are conducted. For example, if the (5R) enantiomer shows higher receptor affinity, structure-activity relationship (SAR) studies using X-ray crystallography or mutagenesis can pinpoint steric or electronic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
